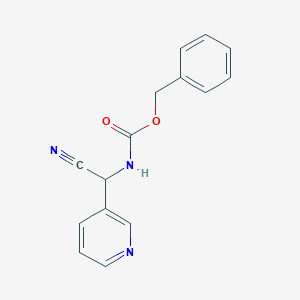
Benzyl (cyano(pyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl carbamate , has the chemical formula C8H9NO2. It is a white to light beige crystalline compound with a melting point of 86-89 °C . This compound serves as an important intermediate in organic synthesis.
Méthodes De Préparation
a. Synthesis: Benzyl carbamate can be synthesized through the reaction of benzyl chloroformate (chloromethyl phenyl carbonate) with ammonia. Here’s the procedure:
- Benzyl chloroformate reacts with ammonia in the presence of vigorous stirring.
- The reaction mixture is allowed to stand at room temperature for 30 minutes.
- The resulting precipitate is filtered, washed, and dried to obtain benzyl carbamate.
b. Industrial Production: While laboratory-scale synthesis is common, industrial production methods may involve variations of the above process or alternative routes.
Analyse Des Réactions Chimiques
Benzyl carbamate participates in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, benzyl carbamate hydrolyzes to yield benzylamine and carbon dioxide.
Amidation: It can react with amines to form ureas.
Hofmann Rearrangement: Benzyl carbamate can undergo the Hofmann rearrangement to yield methyl or benzyl carbamates.
Common reagents include ammonia, amines, and acid/base catalysts. The major products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Benzyl carbamate finds applications in:
Organic Synthesis: As an intermediate, it contributes to the construction of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Pesticides and Herbicides: Some derivatives exhibit pesticidal properties.
Mécanisme D'action
The exact mechanism by which benzyl carbamate exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparaison Avec Des Composés Similaires
While benzyl carbamate is unique in its structure, similar compounds include other carbamates, such as phenylmethyl carbamate and related ureas.
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
benzyl N-[cyano(pyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H13N3O2/c16-9-14(13-7-4-8-17-10-13)18-15(19)20-11-12-5-2-1-3-6-12/h1-8,10,14H,11H2,(H,18,19) |
Clé InChI |
VDSWLHJIVLFOOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(C#N)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















